molecular formula C30H29ClN6O2 B11417725 1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B11417725
M. Wt: 541.0 g/mol
InChI Key: PDNAGFZYDYYOMS-UHFFFAOYSA-N
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Description

1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolinones This compound is characterized by its unique structure, which includes a triazoloquinazolinone core, a piperazine ring, and various substituted phenyl groups

Preparation Methods

The synthesis of 1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazoloquinazolinone core, followed by the introduction of the piperazine ring and the substituted phenyl groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl rings are replaced by other substituents.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancer.

    Pharmacology: Researchers investigate its interactions with biological targets, such as receptors and enzymes, to understand its pharmacokinetics and pharmacodynamics.

    Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms, providing insights into cellular processes.

    Industrial Applications: It may be explored for its potential use in the development of new materials or as a precursor in chemical synthesis.

Mechanism of Action

The mechanism of action of 1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various signaling pathways, leading to the compound’s observed biological effects. For example, it may bind to neurotransmitter receptors in the brain, altering neuronal activity and producing therapeutic effects in neurological disorders.

Comparison with Similar Compounds

1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can be compared with other similar compounds, such as:

The uniqueness of 1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C30H29ClN6O2

Molecular Weight

541.0 g/mol

IUPAC Name

1-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-4-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C30H29ClN6O2/c1-21-9-11-22(12-10-21)20-36-29(39)25-7-2-3-8-26(25)37-27(32-33-30(36)37)13-14-28(38)35-17-15-34(16-18-35)24-6-4-5-23(31)19-24/h2-12,19H,13-18,20H2,1H3

InChI Key

PDNAGFZYDYYOMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)N5CCN(CC5)C6=CC(=CC=C6)Cl

Origin of Product

United States

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